N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a cyclobutyl ring, a trifluoromethyl group, and a pyridine carboxamide moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)9-4-1-6(5-15-9)10(18)16-7-2-3-8(7)17/h1,4-5,7-8,17H,2-3H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMCCHLEKUNTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclobutyl precursor, followed by the introduction of the trifluoromethyl group and the pyridine carboxamide moiety. Key steps may include:
Cyclobutyl Precursor Formation: This can be achieved through cyclization reactions involving suitable starting materials under controlled conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts.
Pyridine Carboxamide Formation: The final step involves coupling the cyclobutyl and trifluoromethyl intermediates with a pyridine carboxamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclobutyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxycyclobutyl)-6-methylpyridine-3-carboxamide
- N-(2-hydroxycyclobutyl)-6-chloropyridine-3-carboxamide
- N-(2-hydroxycyclobutyl)-6-fluoropyridine-3-carboxamide
Uniqueness
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
